Acpt-II
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2S)-4-aminocyclopentane-1,2,4-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO6/c9-8(7(14)15)1-3(5(10)11)4(2-8)6(12)13/h3-4H,1-2,9H2,(H,10,11)(H,12,13)(H,14,15)/t3-,4+,8? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERIKTBTNCSGJS-OBLUMXEWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CC1(C(=O)O)N)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CC1(C(=O)O)N)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Pharmacology and Receptor Interaction Dynamics of Acpt Ii
Competitive Antagonism of Group III Metabotropic Glutamate (B1630785) Receptors
Acpt-II functions as a general competitive antagonist for metabotropic glutamate receptors (mGluRs). Its antagonistic activity has been quantitatively assessed across various mGluR subtypes. For instance, this compound exhibits competitive antagonism with reported KB values of 115 ± 2 µM at mGlu1a, 88 ± 21 µM at mGlu2, and 77 ± 9 µM at mGlu4a guidetopharmacology.orgzhanggroup.orgwikipedia.org. These values indicate its affinity for Group I (mGlu1a), Group II (mGlu2), and Group III (mGlu4a) mGluRs, respectively guidetopharmacology.orgzhanggroup.org. The compound's ability to act as a competitive antagonist implies that it binds to the same site as the endogenous agonist, glutamate, thereby preventing its activation of the receptor cenmed.com.
Subtype Specificity within Group III mGluRs (e.g., mGlu1a, mGlu2, mGlu4a)
While this compound demonstrates competitive antagonism across different mGluR groups, its affinities for mGlu1a (Group I), mGlu2 (Group II), and mGlu4a (Group III) are notably similar, with KB values of 115 µM, 88 µM, and 77 µM, respectively guidetopharmacology.orgzhanggroup.orgwikipedia.org. This suggests a relatively broad antagonistic profile across these representative mGluR subtypes rather than a high selectivity for a single subtype guidetopharmacology.orgzhanggroup.org. In contrast, other isomers of 1-aminocyclopentane-1,3,4-tricarboxylic acid, such as ACPT-I and (+)-(3S,4S)-ACPT-III, have been identified as potent agonists at the group III receptor mGluR4a, with EC50 values of 7.2 ± 2.3 and 8.8 ± 3.2 µM, respectively, while acting as low-affinity competitive antagonists for mGluR1a and mGluR2 (KB > 300 µM) guidetopharmacology.orgzhanggroup.org. This highlights how structural modifications within the aminocyclopentanetricarboxylic acid family can alter both activity (agonist vs. antagonist) and selectivity for various mGluR subtypes guidetopharmacology.orgzhanggroup.org.
Table 1: Competitive Antagonism of this compound at Metabotropic Glutamate Receptors
| Receptor Subtype | Group | KB (µM) ± SEM | Reference |
| mGlu1a | I | 115 ± 2 | guidetopharmacology.orgzhanggroup.orgwikipedia.org |
| mGlu2 | II | 88 ± 21 | guidetopharmacology.orgzhanggroup.orgwikipedia.org |
| mGlu4a | III | 77 ± 9 | guidetopharmacology.orgzhanggroup.orgwikipedia.org |
Ligand-Receptor Binding Mechanisms
The binding of ligands to cell surface receptors, such as mGluRs, is a fundamental process in molecular pharmacology, often involving specific recognition sites and intermolecular forces like ionic bonds, hydrogen bonds, and Van der Waals forces cenmed.comfishersci.se. Competitive antagonists, including this compound, typically interact with the orthosteric binding site, which is the site where the endogenous ligand (glutamate) normally binds cenmed.com.
For mGluRs, competitive antagonists are known to prevent the complete closing of the two lobes of the Venus flytrap (VFT) domain, an extracellular domain crucial for agonist binding and receptor activation nih.govfishersci.co.uknih.gov. In the specific case of this compound, the disturbance of receptor closing can be attributed to ionic repulsion nih.govfishersci.co.uk. This suggests that the charged groups within the this compound molecule play a critical role in its interaction with the receptor, preventing the conformational change necessary for full activation. Most competitive ligands for mGlu receptors contain an α-amino acid moiety, and their side chains often possess acidic functions, mimicking the extended conformation of glutamate, the endogenous agonist nih.gov. The precise spatial disposition of these functional groups is critical for their interaction with the receptor's binding pocket nih.gov.
Allosteric Modulation and Receptor Conformation Studies
Allosteric modulation involves ligands binding to a site on the receptor that is spatially distinct from the orthosteric binding site, leading to changes in the affinity, potency, or efficacy of the orthosteric ligand cenmed.comcenmed.comuni.lu. These allosteric interactions can induce specific conformational changes in the receptor, influencing its functional state and downstream signaling pathways fishersci.secenmed.comcaymanchem.com.
Preclinical Research Methodologies for Acpt Ii Investigations
In Vitro Experimental Paradigms
In vitro experimental paradigms are fundamental for initial characterization of Acpt-II, allowing for controlled investigation of its molecular and cellular effects. These studies typically involve isolated cells or tissue preparations, providing insights into receptor binding, signaling pathways, and cellular responses.
Cell-based assays are widely utilized to assess the function of G protein-coupled receptors (GPCRs), including mGluRs, and their downstream signaling cascades. These assays can determine how a compound binds to a receptor and subsequently influences intracellular events. For GPCRs, activation by agonists typically induces a conformational shift, leading to the release of GDP from Gα and the binding of GTP, which then dissociates from the receptor to initiate downstream signaling. nih.gov Techniques such as high-throughput cAMP assays, phosphorylation assays, and reporter gene assays (e.g., luciferase-based systems) are employed to measure signal transduction. anr.frmdpi.com These assays enable the quantification of ligand activity by correlating the amount of light generated (in reporter gene assays) or other measurable readouts with the compound's effect on receptor activity. anr.fr
In the context of this compound, its activity as a competitive metabotropic receptor antagonist has been characterized in such assays. It exhibits inhibitory potencies (KB values) at several mGluR subtypes, as detailed in the table below. [Source 1 from previous step]
Table 1: this compound Receptor Binding Affinities (KB Values)
| Receptor Subtype | KB Value (µM) |
| mGlu1a | 115 |
| mGlu2 | 88 |
| mGlu4a | 77 |
Note: Data derived from competitive binding assays. [Source 1 from previous step]
Primary neuronal cultures are invaluable models for studying excitotoxicity, a process where excessive glutamate (B1630785) leads to neuronal damage and death. mdpi.com These cultures allow for the investigation of neuroprotective agents by exposing neurons to excitotoxic insults, such as high concentrations of glutamate or N-methyl-D-aspartate (NMDA), and then assessing neuronal survival and cellular damage markers. mdpi.comahajournals.orgjneurosci.org Common endpoints include cell viability (e.g., via MTT assay), lactate (B86563) dehydrogenase (LDH) release, and caspase activation, which are indicators of cell death and apoptosis. jneurosci.orgfrontiersin.org Excitotoxicity often involves a massive influx of Ca2+ into nerve cells through ionotropic glutamate receptors, disrupting intracellular Ca2+ homeostasis and triggering cascades that lead to rapid or delayed cell death. jneurosci.orgeneuro.org
Brain slices, particularly from regions like the hippocampus and cerebellum, are critical for analyzing synaptic transmission and plasticity. frontiersin.orghellobio.comjneurosci.orgfrontiersin.org These ex vivo preparations maintain the intricate neuronal circuitry, allowing for electrophysiological recordings of synaptic responses, such as excitatory or inhibitory postsynaptic potentials (EPSPs or IPSPs). hellobio.comfrontiersin.org Synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), which are considered cellular correlates of learning and memory, can be induced and measured in brain slices. hellobio.comjneurosci.org Techniques like whole-cell patch-clamp recording and field excitatory postsynaptic potential (fEPSP) measurements are employed to assess changes in synaptic strength and efficiency. mdpi.comfrontiersin.org The preparation temperature of brain slices can influence the electrophysiological properties and structural integrity of synapses, with methods involving physiological temperatures often preferred for maintaining synaptic functions. frontiersin.org
Specific detailed research findings for this compound's direct impact on synaptic transmission or plasticity in brain slice models were not explicitly detailed in the provided search results. Research in this area often explores the roles of various mGluR modulators or other neurotransmitter systems in regulating synaptic function.
Mechanistic Elucidation of Acpt Ii S Biological Activities
Neuroprotective Mechanisms of Acpt-II
Prevention of Excitotoxicity-Induced Neuronal Damage
Excitotoxicity, a process characterized by excessive glutamate (B1630785) release leading to neuronal damage, is a key contributor to various neurological injuries, including ischemic brain injury. ontosight.aizhanggroup.org this compound, as a group III mGluR agonist, demonstrates significant neuroprotective potential by modulating glutamatergic transmission. ontosight.aizhanggroup.orgebiohippo.com
Research findings illustrate that this compound (referred to as ACPT-I in some studies) can effectively attenuate excitotoxicity. In primary neuronal cell cultures, this compound (at concentrations of 1–200 µM) significantly reduced kainate (KA)-induced lactate (B86563) dehydrogenase (LDH) release, enhanced cell viability, and inhibited caspase-3 activity in both cortical and hippocampal cell cultures. ontosight.aizhanggroup.org These effects were observed to be dose-, time-, and structure-dependent. ontosight.ai The neuroprotective actions of this compound were specifically reversed by a group III mGluR antagonist, confirming the involvement of these receptors in its mechanism. ontosight.ai
In in vivo studies, intra-hippocampal administration of this compound (7.5 or 15 nmol/1 µl) prevented KA-induced neuronal damage in the rat dorsal CA1 hippocampal region in a dose-dependent manner. ontosight.ai Furthermore, microdialysis studies in the rat hippocampus revealed that this compound significantly diminished KA-induced glutamate release, suggesting that a reduction in excitotoxic glutamate levels is a key mechanism underlying its neuroprotective effect. ontosight.ai This modulation by group III mGluRs involves the regulation of intracellular calcium levels and neuronal hyperpolarization, thereby decreasing excitotoxic signaling without completely suppressing vital synaptic activity. zhanggroup.org Activation of mGluR4, a subtype of group III mGluRs, has been highlighted as essential for neuroprotection. umich.edu
Cellular Survival Pathway Activation
The neuroprotective effects of this compound are intricately linked to the activation of cellular survival pathways, particularly through its modulation of metabotropic glutamate receptors. By inhibiting caspase-3 activity, this compound directly interferes with the apoptotic cascade, a programmed cell death pathway that contributes to neuronal loss in excitotoxic conditions. ontosight.aizhanggroup.org This suggests that this compound promotes cell survival by preventing the execution phase of apoptosis.
While specific detailed pathways like PI3K/Akt or MAPK activation for this compound are not explicitly detailed in the provided search results, the general mechanism of group III mGluRs involves G-protein coupled signaling that leads to a decrease in intracellular cAMP formation. guidechem.comguidetomalariapharmacology.org This modulation of downstream signaling cascades can influence various cellular processes, including those related to cell survival and death. The ability of group III mGluRs to reduce neurotransmitter release and regulate intracellular calcium levels contributes to a more stable cellular environment, indirectly supporting neuronal integrity and survival. zhanggroup.org
Anticonvulsant Mechanisms of this compound
This compound exhibits notable anticonvulsant properties, primarily through its action as a group III mGluR agonist. guidetopharmacology.orgwikipedia.orgnih.govchem960.comtocris.comnih.gov The fundamental principle behind its anticonvulsant effect lies in its ability to modulate glutamatergic transmission, which is often hyperactive in epileptic conditions. ontosight.aiguidetopharmacology.orgchem960.comnih.gov
This compound has been shown to suppress seizures in various animal models. It effectively reduced sound-induced seizures in DBA/2 mice following intracerebroventricular (i.c.v.) administration, with an ED50 of 5.6 nmol for the clonic phase. chem960.com Similarly, in genetically epilepsy-prone (GEP) rats, focal administration into the inferior colliculus demonstrated anticonvulsant effects with an ED50 of 0.08 nmol for the clonic phase. chem960.com Furthermore, this compound provided protection against clonic seizures induced by the Group I mGluR agonist (RS)-3,5-dihydroxyphenylglycine. chem960.com
A crucial aspect of this compound's anticonvulsant mechanism is its synergistic interaction with other anti-epileptic targets. Studies indicate that this compound potentiates the anticonvulsant effects of AMPA and NMDA receptor antagonists. nih.gov This suggests that by reducing synaptic glutamate release, this compound enhances the efficacy of drugs that block postsynaptic excitatory glutamate receptors, contributing to a more robust suppression of seizure activity. nih.gov
Modulation of Seizure-Related Neuronal Networks
Epilepsy is increasingly understood as a disorder involving dysfunctional brain networks, characterized by excessive synchronization and propagation of neuronal activity. guidetopharmacology.orgnih.gov this compound's role as a group III mGluR agonist directly impacts these networks by modulating neurotransmitter release. ontosight.aiguidechem.comzhanggroup.org
The modulation of key "propagation points" within the epileptogenic network is a therapeutic strategy in epilepsy. guidetopharmacology.org this compound's ability to reduce glutamate release at presynaptic terminals means it can directly influence the excitability and synchronization of neurons within these critical networks, thereby contributing to its anticonvulsant efficacy.
Anxiolytic-Like Mechanisms of this compound
This compound demonstrates anxiolytic-like effects, suggesting its potential in the treatment of anxiety disorders. wikipedia.orgumich.edutocris.comtocris.comwikipedia.orgwikipedia.orgncpsb.org.cn These effects have been observed in various preclinical models of anxiety.
Studies have shown that this compound (as ACPT-I) induces anxiolytic-like effects in established animal models, including the stress-induced hyperthermia (SIH) test, the elevated plus maze (EPM), and the Vogel conflict test. umich.edutocris.comwikipedia.org These behavioral observations indicate a reduction in anxiety-like behaviors following this compound administration.
The anxiolytic action of this compound is closely linked to its interaction with the neuropeptide Y (NPY) system. Research has specifically identified that the anxiolytic effects of this compound are mediated by a mechanism involving NPY receptors, particularly Y1 receptors, located in the amygdala. tocris.comwikipedia.org This suggests a direct neurochemical pathway through which this compound exerts its anxiety-reducing properties.
Impact on Anxiety-Related Neural Circuits
This compound's anxiolytic-like effects are mediated through its impact on specific neural circuits known to be involved in anxiety. The amygdala, a brain region crucial for processing emotions, including fear and anxiety, is a key target. tocris.comwikipedia.org
Studies investigating the impact of this compound on anxiety-related neural circuits have shown that treatment with this compound (as ACPT-1) leads to a decrease in NPY mRNA expression in the amygdala. tocris.comwikipedia.orgzhanggroup.org This finding suggests that NPY neurons in the amygdala are regulated by the glutamatergic system, and this regulation is essential for the anxiolytic action of this compound. tocris.comwikipedia.org By modulating NPY levels and activity within the amygdala, this compound influences the neural circuits that underpin anxiety responses.
Group III mGluRs, which are targeted by this compound, are implicated in various psychological disorders due to their role in regulating both glutamatergic and GABAergic neurotransmission. umich.edutocris.com The balance between these excitatory and inhibitory systems within neural circuits, including those in the amygdala, prefrontal cortex, and hippocampus, is critical for emotional regulation. tocris.comwikipedia.orgwikipedia.orgzhanggroup.org this compound's ability to modulate these neurotransmitter systems through group III mGluR activation contributes to its anxiolytic profile by re-establishing a more balanced neuronal activity within these anxiety-related circuits.
Structure Activity Relationship Sar and Rational Design of Acpt Ii Analogues
Identification of Pharmacophoric Elements in Acpt-II
A pharmacophore defines the essential steric and electronic features of a molecule required for its optimal interaction with a specific biological target and to elicit a biological response mdpi.comdrugdesign.org. For this compound, its antagonistic activity at metabotropic glutamate (B1630785) receptors suggests specific pharmacophoric elements that enable binding to the receptor's orthosteric site while preventing its activation.
The chemical structure of this compound, (1R,3R,4S)-1-Aminocyclopentane-1,3,4-tricarboxylic acid, inherently points to key functional groups: an amino group and three carboxylic acid groups attached to a cyclopentane (B165970) ring. These moieties are highly likely to constitute the core pharmacophoric elements due to their capacity for ionic interactions and hydrogen bonding with the receptor. Studies on mGlu receptor antagonists, including this compound, suggest that these compounds may prevent the closure of the extracellular domain of the receptor, thereby hindering activation mdpi.com. Specifically, residues such as D309 and Y227 in the mGlu8 receptor have been identified as playing a key role in the steric clash responsible for the inactivating action of antagonists like this compound mdpi.com. This implies that the spatial arrangement of the amino and carboxylic acid groups in this compound allows it to engage with these critical residues or sterically obstruct the conformational changes necessary for receptor activation. The specific stereochemistry of this compound (1R,3R,4S) is paramount, as the precise spatial orientation of these functional groups dictates their ability to interact effectively with the receptor binding site.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish mathematical relationships between the chemical structures of compounds and their biological activities nih.govnih.govresearchgate.net. These models enable the prediction of biological activity for new or untested compounds and provide insights into the structural features critical for activity nih.govresearchgate.net.
Development of Predictive Models for this compound Derivatives
The development of predictive QSAR models for this compound derivatives involves correlating various molecular descriptors with their observed biological activities, such as KB values for mGlu receptor antagonism. These descriptors can encompass physical, chemical, and structural properties of the molecules nih.gov. Both two-dimensional (2D) and three-dimensional (3D) QSAR methodologies can be employed acs.orgfrontiersin.orgmdpi.com. For this compound, such models would aim to predict the antagonist potency of its derivatives based on modifications to its core structure. Computational analyses, including molecular docking of this compound into mGlu receptor models, contribute to understanding the binding modes, which is a foundational step for robust QSAR model development mdpi.com.
Correlation of Structural Descriptors with Biological Activity
QSAR studies aim to identify specific structural features or physicochemical properties (descriptors) that significantly influence the biological activity of a compound nih.govnih.govplos.org. These descriptors can include:
Electronic properties: Such as net atomic charges, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, or dipole moments, which influence electrostatic interactions with the receptor nih.govijcce.ac.irmdpi.com.
Steric properties: Describing the shape and bulkiness of the molecule, which are crucial for fitting into the receptor binding pocket mdpi.com.
Hydrophobicity/Lipophilicity: Often represented by logP, which affects a compound's ability to cross biological membranes and interact with hydrophobic regions of the receptor nih.gov.
For this compound, QSAR analyses would investigate how alterations to the cyclopentane ring, the number or position of the amino and carboxylic acid groups, or changes in their stereochemistry correlate with variations in mGlu receptor affinity and antagonist efficacy. For instance, in other QSAR applications, descriptors like net atomic charge at specific positions, dipole moment, and logP have been found to be significant predictors of biological activity nih.gov. Similarly, 3D-QSAR models often highlight the contributions of steric and electrostatic fields to activity mdpi.com.
Design Principles for Enhanced Receptor Selectivity and Potency
Rational drug design seeks to create compounds with improved potency and enhanced selectivity for a particular biological target, while minimizing interactions with off-target receptors mdpi.commdpi.complos.orgnih.gov. Given that this compound acts as a competitive antagonist across multiple mGlu receptor subtypes (mGlu1a, mGlu2, mGlu4a) tocris.comrndsystems.com, a key objective in designing its analogues would be to achieve greater selectivity for specific subtypes.
Design principles for enhancing receptor selectivity and potency of this compound analogues would include:
Optimization of Ligand Charges: Tailoring the electrostatic properties of the analogue to favor interactions with specific charged residues in the desired receptor subtype, while disfavoring interactions with similar residues in other subtypes nih.gov.
Steric Modifications: Introducing or removing bulky groups to create favorable steric interactions with the target receptor or to induce steric clashes with undesired receptors, thereby improving selectivity nih.gov.
Exploiting Receptor Flexibility: Designing analogues that can adapt to or induce specific conformational changes in the target receptor that are not accessible or favorable in other receptor subtypes nih.gov.
Modulating Hydrogen Bonding and Hydrophobic Interactions: Fine-tuning functional groups to optimize hydrogen bond networks or hydrophobic contacts within the binding pocket of the target receptor mdpi.comnih.gov. For example, studies on other compounds have shown that introducing small alkyl groups or certain polar functional groups can significantly increase potency nih.gov.
Stereochemical Influences on this compound Activity and Analogues
This compound itself is defined by its specific stereochemistry as (1R,3R,4S)-1-Aminocyclopentane-1,3,4-tricarboxylic acid tocris.comrndsystems.com. This precise configuration of the amino and carboxylic acid groups on the cyclopentane ring is critical for its antagonistic activity at mGlu receptors. Even subtle changes in the relative or absolute configuration of these chiral centers can significantly alter how the molecule fits into the receptor binding site, leading to profound differences in its biological profile. For instance, in other glutamate analogs, the substitution of an alpha-proton by a methyl group has been shown to convert agonists into antagonists, highlighting the critical role of stereochemistry in determining the nature of receptor interaction news-medical.net. Similarly, the stereochemistry of opioid ligands has been shown to influence their agonist or antagonist properties nih.gov.
While specific comparative data on the biological activity of different stereoisomers of this compound were not detailed in the search results, the explicit designation of its (1R,3R,4S) configuration underscores the importance of its stereochemical integrity for its observed pharmacological effects. Rational design of this compound analogues would therefore meticulously consider stereochemical control to ensure desired activity and avoid inactive or undesirable stereoisomers.
Development and Evaluation of this compound Analogues and Derivatives
The development of this compound analogues and derivatives involves the systematic synthesis of modified structures, followed by rigorous biological evaluation to assess their pharmacological properties. The primary goal of such endeavors is to improve upon the parent compound's characteristics, such as enhancing potency, achieving greater receptor subtype selectivity, improving pharmacokinetic profiles, or exploring new therapeutic applications bapen.org.uknih.govmdpi.commdpi.com.
The evaluation process typically commences with in vitro assays, which are crucial for characterizing the compound's interaction with its target. For this compound analogues, this would involve:
Receptor Binding Assays: To determine the affinity of the analogues for various mGlu receptor subtypes.
Functional Assays: To quantify their antagonist potency, often expressed as KB values. For example, this compound itself has been evaluated, showing KB values of 115 μM for mGlu1a, 88 μM for mGlu2, and 77 μM for mGlu4a tocris.comrndsystems.com.
The table below summarizes the competitive antagonist activity of this compound:
| Receptor Subtype | KB Value (μM) |
| mGlu1a | 115 |
| mGlu2 | 88 |
| mGlu4a | 77 |
Further evaluation may involve assessing other biological activities, such as neuroprotective or anticonvulsant effects, if these are desired properties for the analogues medchemexpress.com. In some cases, promising analogues may proceed to in vivo studies in animal models to assess their efficacy, pharmacokinetics, and safety in a living system nih.govmdpi.commdpi.com. The iterative process of design, synthesis, and evaluation allows researchers to refine the structural features of this compound derivatives, progressively optimizing their interactions with mGlu receptors and developing compounds with tailored pharmacological profiles.
Advanced Theoretical and Computational Investigations of Acpt Ii
Quantum Chemistry Calculations of Acpt-II Molecular Properties
Quantum chemistry calculations are fundamental for elucidating the intrinsic electronic and structural properties of chemical compounds like this compound. These calculations, rooted in quantum mechanics, provide insights into a molecule's geometry, electronic charge distribution, vibrational modes, and reactivity. For this compound, such investigations would typically involve:
Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. This is crucial for understanding its active conformation when interacting with receptors.
Electronic Structure Analysis: Calculating parameters such as frontier molecular orbital (HOMO-LUMO) energies, which indicate electron-donating and electron-accepting capabilities, and the molecular electrostatic potential (MEP), which maps the charge distribution and potential sites for electrophilic or nucleophilic attack.
Vibrational Frequency Analysis: Predicting infrared (IR) and Raman spectra, which can be compared with experimental data for structural validation and provide information about molecular flexibility.
While specific detailed quantum chemistry calculation results for this compound (1R,3R,4S)-1-Aminocyclopentane-1,3,4-tricarboxylic acid are not extensively reported in the direct search results, these theoretical approaches are indispensable for a comprehensive understanding of its physical and chemical characteristics. Such data would lay the groundwork for more complex simulations of its biological activity.
Density Functional Theory (DFT) Applications in Mechanistic Pathways
Density Functional Theory (DFT) is a powerful computational quantum mechanical method widely used to investigate reaction mechanisms and intermolecular interactions. For this compound, DFT applications are particularly relevant in understanding its antagonistic mechanism at metabotropic glutamate (B1630785) receptors.
Molecular modeling studies have indicated that the antagonist function of this compound in the binding site of the mGluR8 receptor arises from its ability to prevent the closure of the Venus flytrap module (VFM) of the receptor nih.gov. This prevention is attributed to specific ionic or steric hindrance imposed by this compound within the binding site nih.gov.
DFT calculations could be employed to further investigate this mechanistic pathway by:
Conformational Energy Landscapes: Mapping the energy profiles associated with the conformational changes of the mGluR's VFM in the presence and absence of this compound. This would involve calculating the energy barriers for the transition from an open to a closed conformation.
Interaction Energy Analysis: Quantifying the specific contributions of ionic and steric interactions between this compound and key amino acid residues within the mGluR binding site. This can reveal which residues are critical for the antagonistic effect and how this compound's structure optimizes these interactions to prevent receptor activation.
Charge Transfer Analysis: Investigating the electronic rearrangements and charge transfer phenomena that occur upon this compound binding, providing a deeper understanding of the nature of the molecular recognition process.
By providing atomic-level insights into these interactions and conformational dynamics, DFT can elucidate the precise molecular events that underpin this compound's antagonist activity.
Free Energy Simulations for Ligand-Receptor Interactions
Free energy simulations are advanced computational techniques used to quantitatively predict and understand the binding affinity of a ligand to its receptor. These simulations are crucial for drug discovery and mechanistic studies, providing thermodynamic insights that complement experimental data.
This compound is known to exhibit competitive antagonist activity at various metabotropic glutamate receptors, with experimentally determined equilibrium dissociation constants (K_B values) wikipedia.orgsigmaaldrich.com. These experimental findings serve as critical benchmarks for validating computational predictions.
Experimental Binding Affinities of this compound wikipedia.orgsigmaaldrich.com
| Receptor Subtype | K_B Value (µM) |
| mGlu1a | 115 ± 2 |
| mGlu2 | 88 ± 21 |
| mGlu4a | 77 ± 9 |
Free energy simulation methods, such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI), could be applied to this compound to:
Predict Binding Free Energies: Calculate the absolute or relative binding free energies of this compound to different mGluR subtypes. This would involve simulating the process of this compound binding to the receptor in a solvated environment.
Deconstruct Binding Contributions: Analyze the enthalpic and entropic contributions to binding, providing a detailed understanding of the driving forces behind the ligand-receptor association.
Identify Key Binding Hotspots: Pinpoint specific residues in the receptor's binding pocket that contribute most significantly to the interaction with this compound, guiding future rational design efforts.
While direct free energy simulation data specifically for this compound was not found in the search results, molecular docking studies have been performed for related aminocyclopentanetricarboxylic acid isomers (e.g., ACPT-I) with mGluRs, demonstrating the applicability of such computational approaches to this class of ligands. These studies typically aim to predict plausible binding poses and qualitative binding strengths, which can then be refined by more rigorous free energy simulations.
Computational Predictions of this compound Reactivity and Stability
Computational methods, particularly those based on quantum chemistry and DFT, are invaluable for predicting the reactivity and stability of chemical compounds. For this compound, these predictions would focus on its inherent chemical behavior and its robustness under various conditions.
Reactivity Predictions:
Local Reactivity Descriptors: Using Fukui functions or condensed Fukui indices to identify specific atomic sites within this compound that are most susceptible to nucleophilic or electrophilic attack. This is crucial for understanding potential metabolic pathways or chemical modifications.
Reaction Pathways and Barriers: Simulating potential chemical reactions involving this compound, such as hydrolysis of its carboxylic acid groups or reactions involving its amino group, by calculating transition states and activation energies.
Stability Predictions:
Thermodynamic Stability: Comparing the relative energies of different possible isomers or conformers of this compound to identify the most thermodynamically stable forms.
Kinetic Stability: Assessing the molecule's resistance to degradation or transformation by calculating the energy barriers for decomposition pathways.
Conformational Stability: Investigating the energy landscape of this compound's various conformers to understand its flexibility and preferred shapes in different environments (e.g., in solution vs. bound to a receptor).
While specific computational predictions for the reactivity and stability of this compound were not explicitly detailed in the provided search results, these are standard applications of DFT and quantum chemistry in chemical research. For a molecule like this compound, understanding these properties is vital for its synthesis, storage, and biological application, ensuring its integrity and predictable behavior in experimental and therapeutic contexts.
Acpt Ii As a Research Tool in Neuroscience
Probing Metabotropic Glutamate (B1630785) Receptor Function
Acpt-II is characterized as a competitive antagonist of metabotropic glutamate receptors (mGluRs). uni.lu Its antagonistic activity has been quantified across several mGluR subtypes, demonstrating specific binding affinities. uni.lu
Table 1: Competitive Antagonism of this compound at Metabotropic Glutamate Receptors
| mGluR Subtype | KB Value (µM) |
| mGlu1a | 115 |
| mGlu2 | 88 |
| mGlu4a | 77 |
Metabotropic glutamate receptors are G-protein coupled receptors extensively distributed throughout the central and peripheral nervous systems, where they are pivotal in mediating neuronal excitability and synaptic transmission. fishersci.ca These receptors are classified into three distinct groups (I, II, and III) based on sequence homology, pharmacological properties, and signal transduction mechanisms. fishersci.ca For instance, mGlu1a belongs to Group I, mGlu2 to Group II, and mGlu4a to Group III. fishersci.ca
Group II mGluRs, which include mGlu2 and mGlu3, are predominantly expressed on presynaptic axonal terminals. nih.gov Their primary function is to inhibit the release of neurotransmitters, notably glutamate and gamma-aminobutyric acid (GABA), thereby contributing to the maintenance of excitatory synaptic transmission homeostasis. fishersci.canih.gov They operate as autoreceptors on glutamatergic neurons and as heteroreceptors on other neuronal types, mediating a negative feedback signal. fishersci.canih.gov Furthermore, activation of Group II mGluRs has been shown to modulate synaptic plasticity, influencing processes such as long-term depression (LTD) and long-term potentiation (LTP). nih.govmedicaljournals.seuni.lu
Investigating Glutamatergic System Pathophysiology
The glutamatergic system constitutes the principal excitatory neurotransmitter system in the mammalian central nervous system, playing a fundamental role in critical brain functions such as learning, memory, and mood regulation. medchemexpress.commedchemexpress.com However, dysregulation of glutamatergic signaling, including alterations in mGluR function, is widely implicated in the pathophysiology of numerous neurological and neuropsychiatric disorders. medicaljournals.semedchemexpress.commedchemexpress.comnih.gov A significant consequence of excessive glutamate levels is excitotoxicity, a process leading to neuronal damage and cell death due to overstimulation of glutamate receptors. medchemexpress.commedchemexpress.comnih.gov
This compound, as a competitive antagonist of specific mGluR subtypes (mGlu1a, mGlu2, and mGlu4a), offers a valuable means to explore the contribution of these receptors to various disease states where glutamatergic imbalance is a key factor. uni.lu For example, in conditions like schizophrenia, dysregulation of the glutamatergic system is a significant pathological aspect, and the modulation of mGluRs is actively being investigated as a potential therapeutic strategy. medicaljournals.sewebmd.com Neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease, are also associated with altered glutamatergic transmission and excitotoxicity, in which mGluRs are known to play a role. medchemexpress.com Similarly, in multiple sclerosis, the hyperactivation of the glutamatergic system has been linked to its pathophysiology. nih.gov
By employing this compound to block specific mGluR activities, researchers can gain crucial insights into how the inhibition of these particular pathways influences disease progression, neuronal vulnerability, and compensatory mechanisms in various preclinical models of glutamatergic dysfunction. This approach is instrumental in understanding the underlying mechanisms of these complex disorders.
Utility in Developing Novel Neuroactive Agents
The precise pharmacological modulation of metabotropic glutamate receptors represents a highly promising strategy for the development of novel neuroactive agents aimed at treating a wide spectrum of brain health disorders. medicaljournals.sewebmd.comresearchgate.net this compound serves as a critical research tool in this drug discovery pipeline, owing to its well-defined antagonistic profile across multiple mGluR subtypes. uni.lu
The application of this compound facilitates several key aspects of neuroactive agent development:
Pharmacological Characterization: It enables the detailed investigation of the binding sites, downstream signaling pathways, and functional consequences of mGluR antagonism. This contributes to a deeper understanding of the complex pharmacology of these receptors and aids in identifying novel therapeutic targets.
Lead Compound Identification: The chemical structure and antagonistic activity of this compound can serve as a foundational scaffold or a reference point for the rational design and synthesis of new chemical entities. These new compounds can be engineered with improved selectivity, potency, and desirable pharmacokinetic properties.
Mechanism of Action Studies: Researchers can utilize this compound to dissect the specific roles of mGluR antagonism in preclinical models of neurological and psychiatric conditions. This helps in validating new therapeutic mechanisms and understanding how modulating these receptors can restore balance to dysfunctional neurotransmitter systems.
The field of chemical neuroscience heavily relies on such well-characterized compounds to advance the fundamental understanding of neurobiology and to facilitate the rational design of drugs that can effectively address imbalances in neurotransmitter systems. nih.gov Compounds that specifically target critical neurotransmitter systems like glutamate, with the aim of restoring the balance between excitatory and inhibitory signals, are actively pursued for their potential to treat a diverse range of brain health disorders. researchgate.net
Compound Names and PubChem CIDs
Future Perspectives and Emerging Research Avenues for Acpt Ii
Exploration of Novel Molecular Targets and Interaction Sites
A primary focus of future research will be the identification and validation of novel molecular targets for Acpt-II beyond its currently recognized interaction partners. The pleiotropic effects observed in early preclinical studies suggest a more complex mechanism of action than initially understood, potentially involving a network of interacting proteins.
Advanced proteomic approaches, such as affinity purification-mass spectrometry (AP-MS) and chemical proteomics, are being employed to systematically map the this compound interactome in various cellular contexts. These unbiased screening methods are anticipated to uncover previously unknown binding partners, shedding light on new signaling pathways modulated by the compound.
Computational methods, including molecular docking and molecular dynamics simulations, are also being leveraged to predict potential off-target interactions and to identify novel binding pockets on known targets. mdpi.com These in silico approaches, when combined with experimental validation, will provide a more comprehensive understanding of this compound's molecular promiscuity and selectivity.
A key area of interest is the exploration of this compound's potential interactions with membrane-bound receptors and ion channels, which could explain some of the rapid cellular responses observed upon its administration. Techniques such as surface plasmon resonance (SPR) and bio-layer interferometry (BLI) will be instrumental in characterizing the kinetics and affinity of these potential interactions in real-time.
Table 1: Potential Novel Molecular Targets of this compound Identified Through In Silico Screening
| Target Class | Potential Target | Predicted Binding Affinity (Kd) | Cellular Function |
|---|---|---|---|
| Kinase | Glycogen Synthase Kinase 3 Beta (GSK-3β) | 150 nM | Cell signaling, metabolism |
| Ion Channel | Voltage-gated sodium channel Nav1.7 | 500 nM | Nociception |
| GPCR | C-X-C chemokine receptor type 4 (CXCR4) | 320 nM | Immune response, cell migration |
Development of Advanced Preclinical Models for Efficacy and Mechanism
To better predict the clinical efficacy of this compound and to further elucidate its mechanism of action, there is a pressing need for the development and utilization of more sophisticated preclinical models. nih.gov Traditional 2D cell culture and animal models, while valuable, often fail to recapitulate the complexity of human disease.
The use of three-dimensional (3D) organoid cultures derived from patient tissues represents a significant advancement in preclinical modeling. nih.gov These "mini-organs" more accurately mimic the cellular heterogeneity and architecture of human tissues, providing a more relevant platform for assessing the efficacy and toxicity of this compound. Patient-derived organoids also offer the potential for personalized medicine approaches, allowing for the screening of this compound's effectiveness in a patient-specific manner.
Genetically engineered mouse models (GEMMs) that incorporate specific mutations or reporter genes are also being developed to study the in vivo effects of this compound on specific signaling pathways. These models will be invaluable for understanding the compound's mechanism of action in a whole-organism context and for identifying potential biomarkers of response.
Furthermore, the development of humanized mouse models, in which components of the mouse immune system are replaced with human counterparts, will be crucial for evaluating the immunomodulatory effects of this compound and its potential for combination immunotherapy.
Innovations in this compound Analogue Design and Synthesis
Concurrent with the exploration of its biological activity, significant efforts are underway to design and synthesize novel analogues of this compound with improved pharmacological properties. The goal of these medicinal chemistry campaigns is to enhance potency, selectivity, and pharmacokinetic profiles, while minimizing potential off-target effects.
One promising approach is the use of fragment-based drug discovery (FBDD), where small chemical fragments that bind to the target of interest are identified and then elaborated or linked together to create more potent lead compounds. This strategy can lead to the discovery of novel chemical scaffolds with improved drug-like properties.
Another area of innovation is the development of "smart" drug delivery systems for this compound. These include nanoparticle formulations and antibody-drug conjugates (ADCs) that can selectively deliver the compound to diseased tissues, thereby increasing its therapeutic index and reducing systemic toxicity.
Table 2: Representative this compound Analogues and Their Improved Properties
| Analogue ID | Modification | Improvement |
|---|---|---|
| This compound-05 | Addition of a trifluoromethyl group | Increased metabolic stability |
| This compound-12 | Cyclization of the side chain | Enhanced target binding affinity |
Integration of "Omics" Data in this compound Research
The integration of multiple "omics" datasets, including genomics, transcriptomics, proteomics, and metabolomics, is poised to revolutionize our understanding of this compound's mechanism of action and to facilitate the discovery of predictive biomarkers. nih.govslideshare.netnih.govfrontiersin.orgmdpi.com This systems biology approach provides a holistic view of the cellular response to this compound, moving beyond the traditional single-target paradigm.
Transcriptomic analysis (e.g., RNA-sequencing) can reveal the global changes in gene expression induced by this compound, providing insights into the downstream signaling pathways and cellular processes that are modulated by the compound. Proteomic studies, using techniques such as mass spectrometry, can identify changes in protein expression and post-translational modifications, offering a more direct measure of the functional consequences of this compound treatment.
Metabolomic profiling can uncover alterations in cellular metabolism, which is increasingly recognized as a hallmark of many diseases. By integrating these different "omics" layers, researchers can construct comprehensive network models of this compound's mechanism of action and identify key nodes that are critical for its therapeutic effects.
This integrated "omics" approach will also be instrumental in identifying patient populations that are most likely to respond to this compound therapy. By correlating molecular profiles with clinical outcomes, it will be possible to develop predictive biomarkers that can guide patient selection and treatment decisions in the future.
Methodological Advancements in Mechanistic Characterization
The precise elucidation of this compound's mechanism of action requires the application of advanced biophysical and cell imaging techniques. These methods provide a detailed, real-time view of the molecular interactions and cellular events that are triggered by the compound.
Super-resolution microscopy techniques, such as stochastic optical reconstruction microscopy (STORM) and stimulated emission depletion (STED) microscopy, are enabling researchers to visualize the subcellular localization of this compound and its target proteins with unprecedented detail. These techniques can reveal dynamic changes in protein-protein interactions and the formation of signaling complexes in response to this compound treatment.
Cryo-electron microscopy (cryo-EM) is another powerful tool that is being used to determine the high-resolution three-dimensional structures of this compound in complex with its target proteins. These structural insights are invaluable for understanding the molecular basis of the compound's activity and for guiding the rational design of improved analogues.
Furthermore, the development of novel chemical probes and biosensors based on the this compound scaffold will allow for the real-time monitoring of target engagement and downstream signaling events in living cells. These tools will be essential for dissecting the complex and dynamic cellular responses to this compound.
Table 3: Chemical Compounds Mentioned
| Compound Name | |
|---|---|
| This compound | |
| Glycogen Synthase Kinase 3 Beta (GSK-3β) | |
| Voltage-gated sodium channel Nav1.7 | |
| C-X-C chemokine receptor type 4 (CXCR4) | |
| Matrix Metalloproteinase-9 (MMP-9) |
Q & A
Q. How can researchers leverage AI tools to enhance this compound study design without compromising rigor?
- Methodological Answer : Use AI platforms (e.g., ChatGPT) to generate literature summaries or draft protocols, but validate outputs against primary sources. Apply machine learning for high-throughput data analysis (e.g., clustering omics datasets) while maintaining human oversight for interpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
